molecular formula C11H14N2O4 B2843302 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid CAS No. 2361767-87-3

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Cat. No.: B2843302
CAS No.: 2361767-87-3
M. Wt: 238.243
InChI Key: XUIOKZRAXSYFNC-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is a nitrophenyl derivative with the molecular formula C 11 H 14 N 2 O 4 and a molecular weight of 238.24 g/mol . Its structure features both a dimethylamino electron-donating group and a nitro electron-withdrawing group on the aromatic ring, a configuration of significant interest in chemical biology and medicinal chemistry research. Compounds with nitrophenyl scaffolds are highly valuable in advanced research methodologies, particularly in Genetic Code Expansion (GCE) technologies. GCE allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, enabling the study of protein structure and function with unprecedented precision . Nitrophenyl-containing ncAAs can serve as direct spectroscopic probes or be equipped with bioorthogonal handles for "click" chemistry, facilitating the attachment of diverse labels like fluorophores for live-cell imaging studies . Furthermore, such aromatic systems can be engineered into targeted photo-cross-linkers . Upon photoactivation, these cross-linkers can form covalent bonds with proximate biomolecules, providing critical insights into protein-protein and protein-ligand interactions that are difficult to capture by other means . The structural motif of a propanoic acid linker attached to a substituted phenyl ring is also explored in drug discovery. Research on analogous compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated their potential as scaffolds for developing novel anticancer agents with additional antioxidant properties . This highlights the broader utility of this chemical family in developing multifunctional therapeutic candidates. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can rely on the confirmed chemical identity and high purity of this compound for their investigative applications in chemical biology and drug discovery.

Properties

IUPAC Name

3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12(2)10-7-8(4-6-11(14)15)3-5-9(10)13(16)17/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOKZRAXSYFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the addition of the propanoic acid moiety, often through a carboxylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid exhibit promising anticancer properties. A study focusing on the synthesis of new compounds based on this structure demonstrated their effectiveness as inhibitors in cancer cell lines, particularly those with specific genetic mutations. The compound's ability to inhibit certain enzymes involved in cancer progression has been highlighted, making it a candidate for further development as an anticancer agent .

2. Inhibition of Protein Methylation
The compound has also been studied for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors derived from this compound showed significant potency in disrupting PRMT5 activity, leading to reduced proliferation of cancer cells with MTAP deletions . This mechanism suggests potential therapeutic applications in targeted cancer therapies.

Materials Science

1. Dye Applications
Due to its nitrophenyl group, this compound can serve as a precursor for synthesizing azo dyes. These dyes are widely used in textiles and plastics, providing vibrant colors and stability under various conditions. The compound's ability to form stable complexes with metals also opens avenues for its use in pigment formulations .

2. Photonic Devices
Research into the optical properties of this compound indicates its potential utility in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices. The modification of its structure can lead to enhanced photostability and tunable emission properties, which are critical for developing advanced optical materials .

Analytical Chemistry

1. Chromatographic Applications
In analytical chemistry, this compound has been utilized as a standard reference material in chromatographic analyses. Its distinct spectral characteristics allow for accurate identification and quantification of similar compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where precise measurements are crucial .

2. Spectroscopic Studies
The compound's unique structure facilitates its use in spectroscopic studies, including UV-Vis and fluorescence spectroscopy. These studies help elucidate the electronic properties of the compound and its interactions with other molecules, contributing to a deeper understanding of its chemical behavior and potential applications .

Case Study 1: Anticancer Compound Development

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the side chains significantly affected their potency, with some derivatives achieving IC50 values below 10 µM against resistant cancer cell lines .

Case Study 2: Photonic Material Innovation

Another research effort focused on incorporating this compound into polymer matrices for photonic applications. The study demonstrated that polymers doped with this compound exhibited enhanced light-emitting properties, paving the way for new types of organic light-emitting diodes (OLEDs) with improved efficiency and brightness .

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with proteins and enzymes, affecting their function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Nitrophenyl)propanoic Acid

  • Structure: Lacks the dimethylamino group at position 3.
  • Physicochemical Properties : Melting point = 118–119 °C; predicted boiling point = 383.6 ± 17.0 °C; density = 1.380 ± 0.06 g/cm³ .
  • However, without the dimethylamino group, solubility and bioavailability may differ.

3-[4-(Dimethylamino)phenyl]propanoic Acid

  • Structure: Features a dimethylamino group at position 4 instead of nitro.
  • Activity: Derivatives with dimethylamino groups exhibit variable antimicrobial activity. For example, compound 32 (3-((4-hydroxyphenyl)amino)propanoic acid with dimethylamino substitution) showed nullified activity against most pathogens except A. baumannii (MIC = 16 µg/mL) .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure: Contains a hydroxyl (-OH) group at position 4 and amino substitution.
  • Activity : Compound 33 (4-OH substituent) demonstrated broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL) against ESKAPE pathogens, highlighting the importance of substituent polarity .

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

  • Structure : Includes an acetamido group at position 2 and nitro at position 4.
  • Activity : Acetamido groups may enhance metabolic stability or target specificity, as seen in peptide analogs and enzyme inhibitors .

Antimicrobial Activity

  • Dimethylamino vs. Nitro Substitution: Dimethylamino groups can reduce antimicrobial efficacy (e.g., compound 32 ), while nitro groups may enhance reactivity with microbial enzymes.
  • Broad-Spectrum Potential: Derivatives with nitro and hydroxyl groups (e.g., compound 33) show activity against both Gram-positive and Gram-negative bacteria, suggesting that balanced electron effects are critical .

Anticancer and Antioxidant Potential

  • Scaffold Utility: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates anticancer activity in derivatives (e.g., compound 4 and 11 inhibiting HepG2 and A-549 cells) .

Physicochemical and ADME Comparisons

Compound Substituents Melting Point (°C) Antimicrobial MIC (µg/mL) ADME Profile
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (hypothetical) -N(CH₃)₂ (C3), -NO₂ (C4) Not reported Not tested Predicted moderate solubility due to polar groups
3-(4-Nitrophenyl)propanoic acid -NO₂ (C4) 118–119 Not tested Likely poor oral bioavailability
Compound 33 -OH (C4) Not reported 8–64 (broad-spectrum) Favorable ADME (similar to cefazolin)
Compound 32 -N(CH₃)₂ (C3), -OH (C4) Not reported 16 (A. baumannii) Moderate metabolic stability

Q & A

Q. What are the primary synthetic routes for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Two main synthetic approaches are documented:
  • Condensation Reactions : Reacting malonic acid derivatives with 4-nitrobenzaldehyde under reflux conditions (yields ~60–70%). Critical parameters include temperature control (80–100°C) and catalysts like acetic anhydride to enhance reactivity .
  • Amination Pathways : Introducing the dimethylamino group via reductive amination of a nitro intermediate. This step requires hydrogenation catalysts (e.g., Pd/C) and strict anhydrous conditions to prevent side reactions .
  • Enzymatic Synthesis : Phenylalanine aminomutase can achieve enantiopure synthesis (>95% enantiomeric excess) but requires pH optimization (6.5–7.5) and low-temperature incubation (25–30°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the aromatic nitro group (δ 8.1–8.3 ppm for nitro protons) and dimethylamino moiety (δ 2.8–3.1 ppm for N-CH3_3). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and quaternary carbon assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H13_{13}N2_2O4_4) and detects fragmentation patterns (e.g., loss of NO2_2 group at m/z 44) .
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm1^{-1}) and nitro group (1520–1350 cm1^{-1}) functionalities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods for volatile intermediates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite. Avoid water to prevent exothermic reactions .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict enantioselectivity for this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT, MP2) model transition states and activation energies. Software like Gaussian or ORCA identifies low-energy pathways for nitro reduction and amination steps .
  • Enantioselectivity Prediction : Molecular docking simulations (AutoDock Vina) assess chiral interactions between the dimethylamino group and enzyme active sites (e.g., aminomutase). QM/MM hybrid methods refine stereochemical outcomes .
  • Process Simulation : Aspen Plus integrates kinetic data to optimize continuous flow reactors, reducing reaction time by 30–40% compared to batch methods .

Q. What strategies resolve contradictions in reported synthetic yields between conventional and enzymatic methods?

  • Methodological Answer :
  • Variable Analysis : Compare catalyst loading (e.g., 5% Pd/C vs. 10% enzyme load), solvent polarity (DMF vs. aqueous buffers), and scale-up effects. Enzymatic routes often underperform at >10 mmol scales due to substrate inhibition .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical factors (pH, temperature) and interactions. Response surface methodology (RSM) maximizes yield in enzymatic pathways .
  • Cross-Validation : Reproduce reactions using standardized reagents (e.g., ACS-grade solvents) to isolate batch-to-batch variability .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against tyrosine kinase or nitric oxide synthase (NOS) using fluorogenic substrates (e.g., NADPH depletion monitored at 340 nm) .
  • Cellular Uptake Studies : Radiolabel the compound with 14^14C and measure accumulation in HEK293 cells via liquid scintillation. Compare with structurally similar nitrophenyl derivatives .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) of the nitro group with antibacterial IC50_{50} values .

Q. How do advanced purification techniques enhance scalability and purity in industrial-scale research?

  • Methodological Answer :
  • Continuous Flow Chromatography : Simulated moving bed (SMB) systems achieve >99% purity by separating nitro byproducts (retention time: 12–14 min) using C18 columns .
  • Crystallization Optimization : Anti-solvent (ethanol/water) gradients control crystal morphology. XRPD confirms polymorph stability during scale-up .
  • Membrane Technologies : Nanofiltration (5 kDa MWCO) removes high-MW impurities while retaining the product (MW 255.24 g/mol) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Enzymatic methods report 85–90% yield in small-scale studies , but industrial batch reactions show 50–60% due to mass transfer limitations. Hybrid approaches (e.g., immobilized enzymes in flow reactors) balance efficiency and scalability .
  • Bioactivity Data Gaps : While analogs show promise in kinase inhibition , no direct data exists for this compound. Collaborative studies with academic labs (e.g., NIST-referenced assays) are recommended .

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